molecular formula C16H13BrN2O3 B353453 N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 831199-98-5

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No. B353453
M. Wt: 361.19g/mol
InChI Key: YJZBDOJJJXSKSY-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPO-27 and belongs to the family of benzoxazole derivatives.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can be achieved through a multistep process involving the synthesis of intermediate compounds that can be subsequently converted to the final product.

Starting Materials
3-bromophenylamine, 2-hydroxybenzoyl chloride, propionic anhydride, sodium hydroxide, ethyl acetate, wate

Reaction
Step 1: Synthesis of 2-(3-bromophenyl)benzoxazole, a. Dissolve 3-bromophenylamine in ethyl acetate and add sodium hydroxide solution., b. Add 2-hydroxybenzoyl chloride and stir the mixture at room temperature for 24 hours., c. Filter the precipitate and wash with water and dry., Step 2: Synthesis of 2-(3-bromophenyl)-1,3-benzoxazol-3(2H)-one, a. Dissolve the product of step 1 in propionic anhydride and heat the mixture at 120°C for 4 hours., b. Cool the mixture and add water. Extract the product with ethyl acetate., c. Dry the organic layer and evaporate the solvent., Step 3: Synthesis of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, a. Dissolve the product of step 2 in a mixture of ethanol and water., b. Add propanoyl chloride and triethylamine and stir the mixture at room temperature for 24 hours., c. Filter the precipitate and wash with water and dry.

Scientific Research Applications

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPO-27 has shown promising results as an anticancer agent. Studies have shown that BPO-27 induces apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
BPO-27 has also been studied for its potential applications in the field of materials science. It has been used as a building block for the synthesis of fluorescent polymers and as a dopant in organic light-emitting diodes (OLEDs). In addition, BPO-27 has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.

Mechanism Of Action

The mechanism of action of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression by removing acetyl groups from histone proteins. The removal of acetyl groups leads to the condensation of chromatin and the repression of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPO-27 induces apoptosis in cancer cells by inhibiting the activity of HDACs. In addition, BPO-27 has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that BPO-27 has a low toxicity profile and does not cause significant side effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its versatility. BPO-27 can be easily synthesized and used as a building block for the synthesis of various compounds. In addition, BPO-27 has a low toxicity profile and does not cause significant side effects.
One of the limitations of BPO-27 is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. In addition, BPO-27 has a short half-life, which can limit its efficacy in certain applications.

Future Directions

There are several future directions for the research on N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of BPO-27. Another area of research is the development of BPO-27-based fluorescent polymers and OLEDs with improved properties. In addition, BPO-27 can be used as a ligand for the synthesis of new MOFs with improved gas storage and separation properties. Finally, BPO-27 can be further studied for its potential applications in the field of drug delivery.

properties

IUPAC Name

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZBDOJJJXSKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

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